molecular formula C17H18N6O4S B2939922 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034614-66-7

2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2939922
CAS RN: 2034614-66-7
M. Wt: 402.43
InChI Key: GAPKHINCPLIURM-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of a similar compound, 1H-Pyrazole, 1-methyl-, has been studied . It has a molecular weight of 82.1038 and its chemical structure is available as a 2d Mol file .

Scientific Research Applications

Synthesis and Coordination Complexes

Pyrazole-acetamide derivatives have been utilized in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the potential of such compounds in developing new antioxidant agents. The study demonstrates the effect of hydrogen bonding on self-assembly processes, showcasing the chemical versatility and application of pyrazole-acetamide derivatives in creating supramolecular architectures with potential bioactive properties (Chkirate et al., 2019).

Antimicrobial Potential

Research into sulfamoyl moiety-incorporating heterocyclic compounds, including those related to pyrazole-acetamide structures, has shown promising antimicrobial properties. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobial agents (Darwish et al., 2014).

Pharmacological Evaluation

Studies have also focused on evaluating the pharmacological potential of pyrazole and oxadiazole novel derivatives, including those structurally related to pyrazole-acetamide, for toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory actions. This indicates the broad spectrum of potential therapeutic applications of compounds within this chemical class (Faheem, 2018).

Antitumor Activity

Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives bearing a pyrazole moiety have been synthesized and evaluated for their antitumor activity. Such studies underscore the relevance of pyrazole-acetamide derivatives in cancer research, offering pathways to new anticancer agents (Alqasoumi et al., 2009).

Synthesis of Novel Compounds

Further research has led to the synthesis of new thiazole derivatives incorporating a pyrazole moiety. These studies not only contribute to the chemical literature by adding new compounds but also evaluate their antimicrobial activities, supporting the ongoing search for more effective antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

2-[4-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-23-10-12(8-21-23)17-15(19-6-7-20-17)9-22-28(25,26)14-4-2-13(3-5-14)27-11-16(18)24/h2-8,10,22H,9,11H2,1H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPKHINCPLIURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

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